4-chloro-6-fluoro-2-methyl-1H-indole CAS number and structure
4-chloro-6-fluoro-2-methyl-1H-indole CAS number and structure
Executive Summary & Chemical Identity
4-Chloro-6-fluoro-2-methyl-1H-indole is a highly specialized heterocyclic building block used primarily in the optimization of lead compounds for medicinal chemistry. Unlike simple indoles, this trisubstituted scaffold offers a unique combination of steric bulk (4-chloro), metabolic blockade (6-fluoro), and lipophilic tuning (2-methyl).
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, physicochemical properties, and strategic application in drug discovery.[1]
Structural Specifications
| Attribute | Detail |
| CAS Number | 1427377-87-4 |
| IUPAC Name | 4-chloro-6-fluoro-2-methyl-1H-indole |
| Molecular Formula | C₉H₇ClFN |
| Molecular Weight | 183.61 g/mol |
| SMILES | CC1=CC2=C(C(Cl)=C1)C=C(F)N2 (Canonical) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 88–92 °C (Typical range for similar analogs) |
Structural Analysis & Medicinal Utility
The substitution pattern of this indole is non-trivial and designed for specific biological interactions:
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4-Chloro Position: Introduces steric occlusion near the NH binding pocket. In kinase inhibitors, this often forces the molecule into a specific conformation within the ATP-binding cleft.
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6-Fluoro Position: Blocks a primary site of metabolic oxidation (Phase I metabolism). The high electronegativity of fluorine also lowers the pKa of the indole NH, potentially strengthening hydrogen bond donor capability.
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2-Methyl Group: Increases lipophilicity and blocks the C2 position, preventing oxidative metabolism or unwanted electrophilic attacks at this reactive site.
Synthetic Methodology
The most robust route to 4-chloro-6-fluoro-2-methyl-1H-indole is the Fischer Indole Synthesis . While other methods (e.g., Bartoli, Madelung) exist, the Fischer protocol remains the most scalable and reliable for this specific substitution pattern, provided that regiochemical isomers are managed.
Retrosynthetic Analysis
The synthesis hinges on the cyclization of the corresponding phenylhydrazone.
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Precursors: (3-Chloro-5-fluorophenyl)hydrazine hydrochloride + Acetone.
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Challenge: The meta-substituted hydrazine (3-Cl, 5-F) is asymmetric. Cyclization can occur at two ortho positions (C2 or C6 of the phenyl ring), leading to two regioisomers:
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Target: 4-Chloro-6-fluoro-2-methylindole (Cyclization at C2, adjacent to Cl).
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Isomer: 6-Chloro-4-fluoro-2-methylindole (Cyclization at C6, adjacent to F).
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Note: Experimental evidence suggests that cyclization is often favored at the less sterically hindered position (adjacent to Fluorine), making the separation step critical.
Detailed Experimental Protocol
Objective: Synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole on a 10g scale.
Reagents:
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(3-Chloro-5-fluorophenyl)hydrazine HCl (1.0 eq)
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Acetone (3.0 eq)
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Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
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Ethanol (Solvent)
Step-by-Step Workflow:
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Hydrazone Formation:
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Dissolve (3-chloro-5-fluorophenyl)hydrazine HCl (10.0 g) in Ethanol (100 mL).
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Add Acetone (3.0 eq) dropwise at room temperature.
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Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until hydrazine is consumed.
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Concentrate in vacuo to obtain the crude hydrazone oil.
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Fischer Cyclization:
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Mix the crude hydrazone with Polyphosphoric Acid (50 g). Note: PPA acts as both solvent and catalyst.
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Heat the mixture to 100–110°C for 3 hours.
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Critical Control Point: Monitor the reaction color. A shift from dark red to black often indicates decomposition; maintain temperature strictly.
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Workup & Quenching:
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Cool the reaction mixture to 60°C.
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Pour slowly onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a gummy solid.
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Neutralize with saturated NaHCO₃ solution to pH 7–8.
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Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification (Isomer Separation):
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The crude residue contains both the 4-Cl/6-F and 6-Cl/4-F isomers.
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Flash Chromatography: Silica Gel (230-400 mesh).
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Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
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Identification: The 4-chloro isomer typically elutes after the 4-fluoro isomer due to the higher polarity induced by the 4-position halogen interacting with the NH.
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Validation: Confirm structure via ¹H-NMR (coupling constants of aromatic protons will differ).
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Visualization: Synthetic Pathway
Caption: Synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole via Fischer Cyclization illustrating the critical isomer separation step.
Physicochemical Properties & Reactivity
Understanding the electronic profile of this molecule is essential for its application in SAR (Structure-Activity Relationship) studies.
Electronic Profile
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Indole NH Acidity: The presence of electron-withdrawing groups (Cl at C4, F at C6) significantly increases the acidity of the N-H proton compared to 2-methylindole. This makes the N-H a better hydrogen bond donor but also more susceptible to deprotonation (pKa estimated ~15.5).
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Electrophilic Aromatic Substitution (EAS):
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C3 Position: The most reactive site for EAS (e.g., formylation, halogenation).
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Effect of C4-Cl: The steric bulk of the chlorine at C4 hinders attack at C3 slightly, but electronic activation from the nitrogen still dominates.
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Effect of C6-F: Deactivates the benzene ring but directs ortho/para (relative to itself).
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Key Reactivity Data
| Reaction Type | Target Position | Reagent Example | Expected Outcome |
| Vilsmeier-Haack | C3 | POCl₃ / DMF | 3-Formyl derivative (Aldehyde) |
| N-Alkylation | N1 | Alkyl Halide / NaH | N-substituted indole |
| C3-Halogenation | C3 | NIS or NCS | 3-Halo derivative |
| Mannich Reaction | C3 | Formaldehyde / Amine | Gramine derivative |
Functionalization Decision Tree
Caption: Strategic functionalization points for 4-chloro-6-fluoro-2-methyl-1H-indole in library synthesis.
Safety & Handling
As a halogenated indole, standard laboratory safety protocols apply. However, specific attention must be paid to the potential for irritation.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (indoles can darken upon oxidation).
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Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.
References
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Chemical Identity & CAS: Namiki Shoji Co., Ltd.[2] Building Blocks Catalogue. (2023). Entry for CAS 1427377-87-4.[2] Link
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Synthesis Methodology: Robinson, B.[3] The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Foundational text on Fischer cyclization regiochemistry).
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Medicinal Chemistry Applications: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link
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Reaction Troubleshooting: BenchChem Technical Support. "Overcoming challenges in the synthesis of 4-fluoroindoles." (2025).[4] Link
